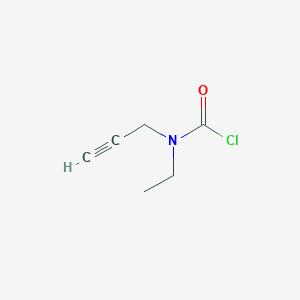![molecular formula C46H34I4O6 B13648060 (1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)
(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] typically involves multiple steps. One common method starts with the reaction of 1,1’-binaphthalene-2,2’-diol with ethylene glycol in the presence of a suitable catalyst to form the bis(ether) intermediate. This intermediate is then iodinated using iodine and a suitable oxidizing agent to introduce the iodine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to minimize impurities in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to convert the compound into a different oxidation state.
Substitution: Halogen atoms, such as iodine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce deiodinated derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound can be used as a probe to study the interactions between proteins and small molecules. Its iodine atoms make it suitable for use in X-ray crystallography, where it can help determine the structure of protein-ligand complexes .
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. For example, compounds with similar structures have been investigated for their anticancer and antimicrobial properties .
Industry
In industry, (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] can be used in the production of advanced materials, such as polymers and coatings, due to its ability to form stable, high-performance materials .
Mécanisme D'action
The mechanism of action of (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethane, 1,2-diphenoxy-: Similar in structure but lacks iodine atoms, making it less suitable for certain applications[][5].
Ethylene glycol diphenyl ether: Another similar compound with different functional groups, leading to different chemical properties[][5].
Uniqueness
The presence of iodine atoms in (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] makes it unique compared to these similar compounds. This feature enhances its utility in applications requiring heavy atoms, such as X-ray crystallography and certain types of catalysis[5][5].
Propriétés
Formule moléculaire |
C46H34I4O6 |
|---|---|
Poids moléculaire |
1190.4 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-[1-(2-hydroxy-3-iodonaphthalen-1-yl)-3-iodonaphthalen-2-yl]oxyethoxy]ethoxy]ethoxy]-3-iodonaphthalen-1-yl]-3-iodonaphthalen-2-ol |
InChI |
InChI=1S/C46H34I4O6/c47-35-23-27-9-1-5-13-31(27)39(43(35)51)41-33-15-7-3-11-29(33)25-37(49)45(41)55-21-19-53-17-18-54-20-22-56-46-38(50)26-30-12-4-8-16-34(30)42(46)40-32-14-6-2-10-28(32)24-36(48)44(40)52/h1-16,23-26,51-52H,17-22H2 |
Clé InChI |
CDAQRDMHDZLSLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)I)OCCOCCOCCOC5=C(C6=CC=CC=C6C=C5I)C7=C(C(=CC8=CC=CC=C87)I)O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


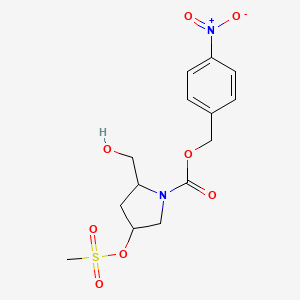

![3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13647994.png)
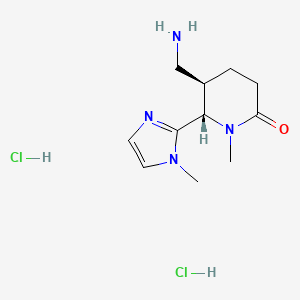

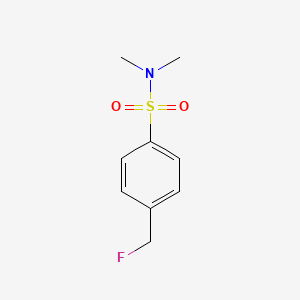
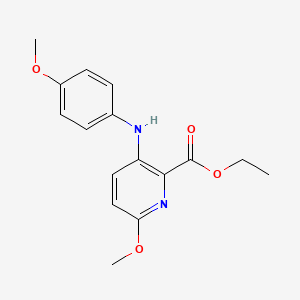
![1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)


